molecular formula C16H18F3N3O3 B14873536 N-(4-{[2-(trifluoroacetyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide

N-(4-{[2-(trifluoroacetyl)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide

Cat. No.: B14873536
M. Wt: 357.33 g/mol
InChI Key: KKWFJLPVQYUISF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(2,2,2-trifluoroacetyl)hydrazinecarbonyl)phenyl)cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(2,2,2-trifluoroacetyl)hydrazinecarbonyl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-(2-(2,2,2-trifluoroacetyl)hydrazinecarbonyl)phenyl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(2-(2,2,2-trifluoroacetyl)hydrazinecarbonyl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group is known to enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The hydrazinecarbonyl group may also play a role in the compound’s biological activity by forming stable complexes with metal ions and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(2-(2,2,2-trifluoroacetyl)hydrazinecarbonyl)phenyl)acetamide
  • N-(4-(2-(2,2,2-trifluoroacetyl)hydrazinecarbonyl)phenyl)butanamide

Uniqueness

N-(4-(2-(2,2,2-trifluoroacetyl)hydrazinecarbonyl)phenyl)cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

Molecular Formula

C16H18F3N3O3

Molecular Weight

357.33 g/mol

IUPAC Name

N-[4-[[(2,2,2-trifluoroacetyl)amino]carbamoyl]phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C16H18F3N3O3/c17-16(18,19)15(25)22-21-14(24)11-6-8-12(9-7-11)20-13(23)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,20,23)(H,21,24)(H,22,25)

InChI Key

KKWFJLPVQYUISF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C(=O)NNC(=O)C(F)(F)F

Origin of Product

United States

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